molecular formula C7H17ClN2O B1525222 2-Amino-N-ethyl-3-methylbutanamide hydrochloride CAS No. 1236254-95-7

2-Amino-N-ethyl-3-methylbutanamide hydrochloride

Cat. No.: B1525222
CAS No.: 1236254-95-7
M. Wt: 180.67 g/mol
InChI Key: MSAKKAGCQXWNHS-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-3-methylbutanamide hydrochloride is a synthetic compound with the molecular formula C7H17ClN2O and a molecular weight of 180.67 g/mol. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-Amino-N-ethyl-3-methylbutanamide hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-N-ethyl-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-N-ethyl-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in organic synthesis, aiding in the formation of enantiomerically pure compounds.

    Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-Amino-N-ethyl-3-methylbutanamide hydrochloride include:

    (2S)-2-amino-N-ethyl-3-methylbutanamide: This compound shares a similar structure but lacks the hydrochloride group.

    2-amino-2-methyl-1-propanol: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-amino-N-ethyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-9-7(10)6(8)5(2)3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAKKAGCQXWNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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